2-Succinylbenzoyl-coenzyme A

Description

BenchChem offers high-quality 2-Succinylbenzoyl-coenzyme A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Succinylbenzoyl-coenzyme A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

72471-59-1 |

|---|---|

Molecular Formula |

C32H44N7O20P3S |

Molecular Weight |

971.7 g/mol |

IUPAC Name |

4-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50) |

InChI Key |

AVOVYFCDODUXLY-UHFFFAOYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

Synonyms |

2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structures and Functions of 2-Succinylbenzoyl-CoA and o-Succinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of two critical intermediates in the menaquinone (Vitamin K2) biosynthetic pathway: o-succinylbenzoate (OSB) and its activated form, 2-succinylbenzoyl-CoA (OSB-CoA). A thorough understanding of their distinct chemical structures, properties, and enzymatic transformations is fundamental for research into bacterial metabolism and for the development of novel antimicrobial agents targeting this essential pathway.

Core Structural and Physicochemical Distinctions

At the heart of their functional differences lie their distinct chemical structures. While both share a common benzoyl-succinyl backbone, the addition of a Coenzyme A (CoA) moiety dramatically alters the molecule's reactivity and metabolic fate.

o-Succinylbenzoate (OSB)

o-Succinylbenzoate is a dicarboxylic acid that serves as a stable intermediate in the menaquinone synthesis pathway.[1][2] Its structure consists of a benzoic acid core substituted at the ortho-position with a 4-oxobutanoic acid (succinyl) chain.[2]

Chemical Structure of o-Succinylbenzoate:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₅ | [3] |

| Average Molecular Weight | 222.19 g/mol | [2][3] |

| Synonyms | 2-(3-carboxypropanoyl)benzoic acid, OSB | [2] |

| Acidity (Strongest pKa) | 3.42 (predicted) | [2] |

| Solubility | Low in water (0.56 g/L, predicted) | [2] |

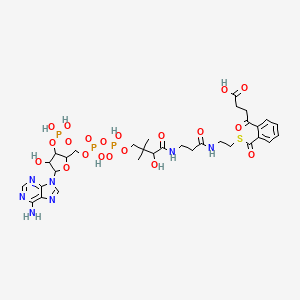

2-Succinylbenzoyl-CoA (OSB-CoA)

2-Succinylbenzoyl-CoA is the high-energy thioester derivative of OSB.[4] The Coenzyme A molecule is attached via a thioester bond to the aliphatic carboxyl group of the succinyl side chain. This "activation" is a critical step that prepares the molecule for the subsequent intramolecular cyclization.[5][6] The thioester bond is energy-rich, making the acyl group readily transferable.

Chemical Structure of 2-Succinylbenzoyl-CoA:

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄N₇O₂₀P₃S | [7] |

| Average Molecular Weight | 971.7 g/mol | [7] |

| Synonyms | o-Succinylbenzoyl-coenzyme A, OSB-CoA | [8] |

| Stability | Unstable at neutral and alkaline pH; relatively stable under acidic conditions.[6][9] |

Biosynthetic Pathway: The Journey to Naphthoquinone

Both OSB and OSB-CoA are essential players in the biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the respiratory chains of many bacteria.[10][11] The pathway converts chorismate, a product of the shikimate pathway, into the naphthoquinone ring of menaquinone.[11][12]

The key transformation involving these two molecules begins after the formation of OSB.

-

Formation of o-Succinylbenzoate (OSB): The enzyme o-succinylbenzoate synthase (OSBS), encoded by the menC gene, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce OSB.[13][14]

-

Activation to 2-Succinylbenzoyl-CoA: This is the pivotal step where the function of the two molecules diverges. The enzyme o-succinylbenzoate-CoA ligase (also known as OSB-CoA synthetase), encoded by the menE gene, activates OSB.[4][15] This reaction is dependent on ATP and Coenzyme A and proceeds via an AMP-forming mechanism.[8][15] Divalent cations, particularly Mg²⁺, are required for optimal enzyme activity.[4][15]

-

Cyclization to form the Naphthoquinone Ring: The activated OSB-CoA is then utilized by the enzyme 1,4-dihydroxy-2-naphthoate (DHNA) synthase. This enzyme catalyzes an intramolecular Claisen-type condensation, resulting in the formation of the bicyclic naphthoquinone structure, DHNA.[9] The high-energy thioester bond in OSB-CoA provides the necessary chemical energy to drive this ring-closure reaction, with CoA serving as an excellent leaving group.[6]

// Invisible nodes for edge routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges SHCHC -> OSB [label=" MenC (OSBS)\n- H₂O", fontcolor="#5F6368", fontsize=9]; OSB -> invis1 [arrowhead=none]; invis1 -> OSB_CoA [label=" MenE (OSB-CoA Ligase)\n+ ATP, + CoA\n- AMP, - PPi", fontcolor="#5F6368", fontsize=9]; OSB_CoA -> invis2 [arrowhead=none]; invis2 -> DHNA [label=" Naphthoate Synthase\n(Intramolecular Cyclization)", fontcolor="#5F6368", fontsize=9]; } dot Caption: Conversion of SHCHC to DHNA in the Menaquinone Biosynthesis Pathway.

Functional Causality: Why Activation is Essential

The conversion of OSB to OSB-CoA is not merely a structural modification but a fundamental energetic activation.

-

o-Succinylbenzoate is a stable dicarboxylic acid. Its aliphatic carboxyl group is not sufficiently reactive to undergo the intramolecular cyclization required to form the second ring of the naphthoquinone structure.

-

2-Succinylbenzoyl-CoA , by contrast, possesses a high-energy thioester bond. This bond significantly increases the electrophilicity of the carbonyl carbon, making the acyl group highly susceptible to nucleophilic attack. This "activation" provides the thermodynamic driving force for the subsequent ring-closure reaction catalyzed by DHNA synthase. Without this activation step, the formation of the naphthoquinone ring would be energetically unfavorable.

Experimental Methodologies

Studying these molecules requires specific biochemical and analytical techniques tailored to their properties.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying OSB and OSB-CoA.[16][17][18]

-

Principle: Reverse-phase HPLC (e.g., using a C18 column) is typically employed, separating the compounds based on their hydrophobicity.

-

Detection: UV detection is effective as the benzene ring in both molecules absorbs UV light.

-

Sample Preparation: Careful sample handling is crucial, especially for the unstable OSB-CoA. Acidic conditions are often used during extraction and in the mobile phase to improve its stability.[6][19]

-

Confirmation: Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) provides definitive identification based on the mass-to-charge ratio of the molecules.[19]

Protocol: Assay for o-Succinylbenzoate-CoA Ligase (MenE) Activity

This protocol outlines a method for determining the activity of purified MenE enzyme. The assay follows the formation of OSB-CoA over time.

A. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.[4]

-

Magnesium Chloride (MgCl₂): 10 mM.[15]

-

ATP: 5 mM.

-

Coenzyme A (CoA): 1 mM.

-

o-Succinylbenzoate (OSB): 1 mM.

-

Purified MenE enzyme.

-

Quenching Solution: 10% Perchloric Acid or similar acidic solution.

B. Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, MgCl₂, ATP, and CoA.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.[4]

-

Initiate the reaction by adding the MenE enzyme. Mix gently.

-

At specific time points (e.g., 0, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding the aliquot to the Quenching Solution. This denatures the enzyme and stabilizes the OSB-CoA.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of OSB-CoA produced.

C. Data Analysis:

-

Generate a standard curve using known concentrations of OSB-CoA.

-

Calculate the rate of product formation (nmol/min).

-

Determine the specific activity of the enzyme (µmol/min/mg of protein). The Km values for OSB, ATP, and CoA have been reported as 16, 73.5, and 360 µM, respectively, for the E. coli enzyme.[4]

Conclusion and Implications for Drug Development

The structural transition from o-succinylbenzoate to 2-succinylbenzoyl-CoA represents a classic biochemical strategy: the use of a high-energy intermediate to drive an otherwise unfavorable reaction. While OSB is a stable precursor, the addition of Coenzyme A transforms it into a reactive species primed for the critical ring-closure step in menaquinone biosynthesis.

Because the menaquinone pathway is essential for many pathogenic bacteria but absent in humans, the enzymes involved, such as MenC and MenE, are attractive targets for the development of novel antibiotics. A deep understanding of the structures of their substrates and products, OSB and OSB-CoA, is indispensable for designing specific and potent inhibitors that can disrupt this vital metabolic pathway.

References

-

Suvarna, K., & Meganathan, R. (1996). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 178(22), 6653-6659. Available at: [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). Available at: [Link]

-

Daruwala, R., & Meganathan, R. (1997). Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and characterization of a new isochorismate synthase from Escherichia coli. Journal of bacteriology, 179(10), 3133–3138. Available at: [Link]

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and hormones, 61, 173–218. Available at: [Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). Escherichia coli and Salmonella: cellular and molecular biology. Available at: [Link]

-

Global Substance Registration System. (n.d.). O-SUCCINYLBENZOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Succinylbenzoate—CoA ligase. Retrieved from [Link]

-

International Union of Biochemistry and Molecular Biology. (n.d.). EC 6.2.1.26. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Carboxylatopropanoyl)benzoate. Retrieved from [Link]

-

Grokipedia. (n.d.). o-Succinylbenzoate synthase. Retrieved from [Link]

-

Meganathan, R., & Bentley, R. (1979). Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes. Journal of bacteriology, 140(1), 92–98. Available at: [Link]

-

Thoden, J. B., et al. (2000). Evolution of Enzymatic Activity in the Enolase Superfamily: Structure of o-Succinylbenzoate Synthase from Escherichia coli in Complex with Mg2+ and o-Succinylbenzoate. Biochemistry, 39(31), 11393-11404. Available at: [Link]

-

PubChem. (n.d.). Succinylbenzoyl-CoA; (Acyl-CoA); [M+H]+. Retrieved from [Link]

-

FooDB. (2015). Showing Compound 2-succinylbenzoate (FDB030362). Retrieved from [Link]

-

RCSB PDB. (2000). 1FHV: CRYSTAL STRUCTURE ANALYSIS OF O-SUCCINYLBENZOATE SYNTHASE FROM E. COLI COMPLEXED WITH MG AND OSB. Retrieved from [Link]

-

Song, F., et al. (2006). Evolution of structure and function in the o-succinylbenzoate synthase/N-acylamino acid racemase family of the enolase superfamily. Journal of molecular biology, 360(2), 465–479. Available at: [Link]

-

eQuilibrator. (n.d.). 2-Succinylbenzoyl-CoA. Retrieved from [Link]

-

Meganathan, R., & Bentley, R. (1979). Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes. Journal of bacteriology, 140(1), 92–98. Available at: [Link]

-

Rhea. (n.d.). Reaction RHEA:10192. Retrieved from [Link]

-

UniProt. (2009). o-succinylbenzoate synthase - Escherichia coli (strain K12 / MC4100 / BW2952). Retrieved from [Link]

-

Morris, M. B., et al. (2012). Residues required for activity in Escherichia coli o-succinylbenzoate synthase (OSBS) are not conserved in all OSBS enzymes. Biochemistry, 51(31), 6125–6134. Available at: [Link]

-

Kwon, O., & Meganathan, R. (1996). Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli. Journal of bacteriology, 178(22), 6495–6499. Available at: [Link]

-

Almstead, N. G., et al. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Molecules, 25(19), 4496. Available at: [Link]

-

Thoden, J. B., et al. (2005). Evolution of Enzymatic Activity in the Enolase Superfamily: Structural Studies of the Promiscuous o-Succinylbenzoate Synthase from Amycolatopsis. Biochemistry, 44(25), 9148-9161. Available at: [Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus. Available at: [Link]

-

Weidenbach, L. M., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. International Journal of Molecular Sciences, 25(2), 1017. Available at: [Link]

-

Heide, L., Arendt, S., & Leistner, E. (1982). Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis. The Journal of biological chemistry, 257(13), 7396–7400. Available at: [Link]

-

Tsuchiya, M., et al. (2018). Methods for measuring CoA and CoA derivatives in biological samples. Biomedical chromatography : BMC, 32(10), e4303. Available at: [Link]

-

ResearchGate. (n.d.). The menaquinone biosynthesis pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Retrieved from [Link]

-

Bentley, R., & Meganathan, R. (1987). Biosynthesis of o-succinylbenzoic acid in Bacillus subtilis: identification of menD mutants and evidence against the involvement of the alpha-ketoglutarate dehydrogenase complex. Journal of bacteriology, 169(7), 3077–3082. Available at: [Link]

-

ResearchGate. (n.d.). Activity assessment of succinyl-CoA:benzoate CoA-transferase by HPLC... Retrieved from [Link]

-

Pseudomonas Aeruginosa Metabolome Database. (n.d.). Succinyl-CoA (PAMDB000228). Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways leading to succinyl-CoA, in cytosol, mitochondria... Retrieved from [Link]

-

Babraham Institute. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Retrieved from [Link]

-

InterPro. (n.d.). 2-succinylbenzoate--CoA ligase (B9J2F2). Retrieved from [Link]

-

MDPI. (2023). Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit. Retrieved from [Link]

-

MD Anderson Cancer Center. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Retrieved from [Link]

-

Quora. (2021). What is the role of coenzyme A in acetyl COA and succinyl-COA? Retrieved from [Link]

-

Touro Scholar. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological samples Using HPLC with UV Detection. Retrieved from [Link]

-

MDPI. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Retrieved from [Link]

Sources

- 1. 2-(3-Carboxylatopropanoyl)benzoate | C11H8O5-2 | CID 5459922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-succinylbenzoate (FDB030362) - FooDB [foodb.ca]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Succinylbenzoyl-CoA; (Acyl-CoA); [M+H]+ | C32H44N7O20P3S | CID 11953819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EC 6.2.1.26 [iubmb.qmul.ac.uk]

- 9. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. uniprot.org [uniprot.org]

- 15. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 16. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide to the Mechanism of MenE (2-Succinylbenzoate–CoA Ligase)

A Whitepaper for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the MenE enzyme (EC 6.2.1.26), a critical component in the bacterial menaquinone (vitamin K2) biosynthesis pathway. We will explore its biochemical mechanism, structural characteristics, and its emerging role as a promising target for novel antibacterial agents.

Introduction: The Central Role of MenE in Bacterial Metabolism

Menaquinone, or vitamin K2, is an essential lipid-soluble quinone that functions as a vital electron carrier in the anaerobic respiratory chains of many bacteria.[1][2] This process is fundamental for bacterial energy generation and survival, particularly in anaerobic environments like the human gut or within abscesses. The biosynthesis of menaquinone is a multi-step pathway, with the enzyme 2-succinylbenzoate–CoA ligase, encoded by the menE gene, catalyzing a key activation step.[1][3]

MenE, also known as o-succinylbenzoate-CoA synthetase (OSB-CoA synthetase), converts o-succinylbenzoate (OSB) into its activated thioester form, o-succinylbenzoyl-CoA (OSB-CoA).[4] This reaction is the fifth committed step in the classical menaquinone biosynthetic pathway. Because this pathway is essential for many pathogenic bacteria but absent in humans, the enzymes within it, including MenE, are considered attractive targets for the development of new antibacterial drugs.[5][6]

The Catalytic Mechanism: A Two-Act Play of Domain Alternation

MenE belongs to the large adenylate-forming enzyme (ANL) superfamily, which also includes acyl/aryl-CoA synthetases and luciferases. These enzymes typically employ a two-step catalytic mechanism that involves a significant conformational change, often referred to as "domain alternation."[7]

The overall reaction catalyzed by MenE is: 2-succinylbenzoate + ATP + CoA ⇌ 2-succinylbenzoyl-CoA + AMP + Diphosphate [4][8]

This reaction proceeds through two distinct half-reactions occurring within the same active site, which undergoes a conformational shift to accommodate the different substrates and intermediates.

Step 1: Adenylation of o-Succinylbenzoate (OSB)

In the first half-reaction, MenE binds ATP and its carboxylate substrate, OSB. The enzyme then catalyzes the nucleophilic attack of the OSB carboxylate group on the α-phosphate of ATP. This results in the formation of a high-energy acyl-adenylate intermediate (OSB-AMP) and the release of pyrophosphate (PPi).

-

Causality: This adenylation step "activates" the otherwise unreactive carboxylate group of OSB, preparing it for the subsequent reaction with Coenzyme A. The formation of the mixed anhydride in OSB-AMP makes the carbonyl carbon highly electrophilic.

Step 2: Thioesterification with Coenzyme A (CoA)

Following the formation of the OSB-AMP intermediate, the enzyme undergoes a large conformational change, primarily involving the rotation of its C-terminal domain. This movement reconfigures the active site, releasing the pyrophosphate and allowing Coenzyme A to enter. The thiol group of CoA then performs a nucleophilic attack on the carbonyl carbon of the OSB-AMP intermediate. This second reaction forms the final product, OSB-CoA, and releases AMP.

-

Self-Validation: The release of pyrophosphate before the binding of CoA is a hallmark of a "ping-pong" kinetic mechanism, which has been proposed for MenE.[5] The domain alternation ensures that the two half-reactions are temporally separated and occur in a controlled, sequential manner, preventing non-productive side reactions.

The complete catalytic cycle is depicted in the diagram below.

Caption: Figure 1: Catalytic cycle of MenE showing the two-step mechanism.

Structural Insights into the MenE Mechanism

The three-dimensional structure of MenE provides a clear basis for its domain alternation mechanism. While the structure for the E. coli enzyme has not been crystallized, the structure of MenE from Staphylococcus aureus (PDB accession: 3ipl) reveals a tetrameric quaternary structure.[1] Each monomer consists of two main domains: a large N-terminal domain and a smaller C-terminal domain.

-

The Active Site: The active site is located in the cleft between these two domains.[9][10] It contains a conserved AMP-binding motif and specific residues responsible for substrate recognition and catalysis.[9][11]

-

Domain Alternation: In the "adenylating" conformation, the domains are positioned to bind ATP and OSB, facilitating the first half-reaction. After the formation of OSB-AMP, the C-terminal domain rotates by a large angle (over 100 degrees in some homologues) to adopt the "thioesterification" conformation. This movement expels PPi and creates a binding pocket for CoA, positioning it for the second half-reaction. Computational docking studies suggest that specific residues, such as Arg222 and Ser302 in S. aureus MenE, play key roles in binding the OSB substrate.[5]

The domain movement is a critical feature that allows a single active site to perform two chemically distinct reactions in a coordinated fashion.

Caption: Figure 2: Domain alternation model of MenE.

Enzyme Kinetics and Inhibition Profile

Understanding the kinetic properties of MenE is crucial for designing effective inhibitors. The enzyme's activity is highly dependent on a divalent metal cation, with Mg²⁺ being the most effective activator.[1] Other ions like Mn²⁺ and Co²⁺ can also increase activity, but to a lesser extent.[1]

| Kinetic Parameter | Value (E. coli MenE) | Conditions | Reference |

| Optimal pH | 7.5 | - | [1] |

| Optimal Temperature | 30 °C | - | [1] |

| Maximum Specific Activity | 3.2 µmol/min/mg | - | [1] |

| Kinetic Mechanism | Bi Uni Uni Bi Ping-Pong | - | [5] |

Inhibition of MenE

MenE is a compelling target for antibacterial drug development, and several inhibitors have been identified.

-

Non-specific Inhibitors: The enzyme can be inhibited by general protein-modifying reagents and certain metal ions, including diethylpyrocarbonate, Fe²⁺, and Hg²⁺.[1]

-

Potent, Specific Inhibitors: More significantly, stable analogues of the OSB-AMP reaction intermediate have been developed as potent inhibitors.[5] One such class, the sulfonyladenosine analogues (e.g., OSB-AMS), acts as powerful competitive inhibitors with respect to ATP and noncompetitive inhibitors with respect to OSB.[5]

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| OSB-AMS | M. tuberculosis MenE | 5.4 ± 0.1 nM | Competitive vs. ATP | [5] |

| OSB-AMS | M. tuberculosis MenE | 11.2 ± 0.9 nM | Noncompetitive vs. OSB | [5] |

| OSB-AMS | S. aureus MenE | 22 ± 8 nM (Ki,app) | - | [5] |

These potent inhibitors validate MenE as a druggable target and provide a strong foundation for the development of novel antibiotics.

Experimental Protocols for MenE Characterization

The following section outlines standardized methodologies for the expression, purification, and functional analysis of MenE.

Protocol: Recombinant MenE Expression and Purification

This protocol describes the overexpression and purification of His-tagged MenE from an E. coli expression system.

-

Cloning and Transformation:

-

Amplify the menE gene from the bacterial species of interest using PCR.

-

Ligate the menE insert into a suitable expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation at a reduced temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein yield.

-

-

Cell Lysis and Clarification:

-

Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 45 min at 4°C) to remove cell debris.

-

-

Purification by Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).

-

Elute the His-tagged MenE protein using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

-

Further Purification (Optional):

-

For higher purity, subject the eluted fractions to size-exclusion chromatography to remove aggregates and minor contaminants.

-

Analyze protein purity by SDS-PAGE. Pool pure fractions, concentrate, and store at -80°C in a storage buffer containing glycerol.

-

Protocol: MenE Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of pyrophosphate (PPi) in the first half-reaction by coupling its hydrolysis by inorganic pyrophosphatase to a series of reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: ATP, o-succinylbenzoate (OSB), Coenzyme A (CoA).

-

Coupling Enzymes: Inorganic pyrophosphatase, pyruvate kinase, lactate dehydrogenase.

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.

-

Purified MenE enzyme.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, ATP (e.g., 2 mM), OSB (e.g., 1 mM), CoA (e.g., 0.5 mM), PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), and the coupling enzymes.

-

Incubate the mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding a small volume of purified MenE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow Diagram

Caption: Figure 3: Workflow for MenE purification and activity analysis.

Conclusion and Future Perspectives

The 2-succinylbenzoate–CoA ligase (MenE) is a structurally elegant and mechanistically fascinating enzyme. Its reliance on a large-scale domain alternation to perform a two-step catalytic reaction makes it a prime example of enzymatic efficiency. As a crucial enzyme in the essential menaquinone biosynthetic pathway of many bacterial pathogens and being absent in humans, MenE stands out as a high-value target for the development of novel antibiotics. The existence of potent, intermediate-analogue inhibitors confirms its druggability.[5]

Future research should focus on:

-

Structural Elucidation: Obtaining high-resolution crystal structures of MenE from other key pathogens, particularly in complex with substrates and inhibitors, will be vital for structure-based drug design.

-

Inhibitor Development: Expanding on the success of OSB-AMP analogues to design inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Nuances: Further investigating the precise timing and triggers for the domain alternation and the roles of specific active site residues in different bacterial species.

A deeper understanding of MenE will undoubtedly accelerate the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

-

Structural and mechanistic investigation of the domain alternation catalysis of an adenylating enzyome (MenE) in vitamin K biosynthesis - HKUST SPD | The Institutional Repository. (n.d.). Retrieved February 21, 2026, from [Link]

-

o-Succinylbenzoate—CoA ligase - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

-

Bentley, R., & Meganathan, R. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 3(2). [Link]

-

Johnston, J. M., et al. (2012). Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis. Journal of medicinal chemistry, 55(3), 1347–1358. [Link]

-

Daruwala, R., et al. (1996). Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menE gene from Escherichia coli. Gene, 169(1), 43–48. [Link]

-

UniProtKB - P23971 (MENE_BACSU). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]

-

The Equations of Enzyme Kinetics. (2022, March 26). Chemistry LibreTexts. [Link]

-

menE O-succinylbenzoic acid-CoA ligase []. (n.d.). NCBI. Retrieved February 21, 2026, from [Link]

-

EC 6.2.1.26. (n.d.). IUBMB. Retrieved February 21, 2026, from [Link]

-

Kim, M., et al. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 536. [Link]

-

De-Souza, R. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC2580: Introduction to Biochemistry*. [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(11), 2782-2787. [Link]

-

Enzyme Kinetics. (2024, April 8). TeachMePhysiology. [Link]

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. [Link]

-

2-succinylbenzoate--CoA ligase (B9J2F2). (n.d.). InterPro. Retrieved February 21, 2026, from [Link]

-

Bugg, T. (2018, May 22). Enzyme Structure and Function. Technology Networks. [Link]

-

Dawson, A., et al. (2011). Structure and Reactivity of Bacillus subtilis MenD Catalyzing the First Committed Step in Menaquinone Biosynthesis. Biochemistry, 50(48), 10438-10448. [Link]

-

Kurosu, M., & Begari, Y. (2009). MenA is a promising drug target for developing novel lead molecules to combat Mycobacterium tuberculosis. Medicinal chemistry, 5(2), 197–207. [Link]

-

Michaelis–Menten kinetics - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

-

Michaelis-Menten Kinetics. (2022, March 2). Chemistry LibreTexts. [Link]

-

UniProtKB - Q81K97 (MENE_BACAN). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]

-

UniProtKB - Q9ZAY0 (MENE_STAAN). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]

-

Active Site Model. (n.d.). Jack Westin. Retrieved February 21, 2026, from [Link]

-

UniProtKB - C5D6U5 (MENE_GEOSW). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]

-

Tonge, G. M., Harrison, D. E. F., & Higgins, I. J. (1977). Purification and Properties of the Methane Mono-Oxygenase Enzyme System from Methylosinus trichosporium OB3b. Biochemical Journal, 161(2), 333-344. [Link]

-

Succinate---CoA ligase (ADP-forming). (n.d.). M-CSA. Retrieved February 21, 2026, from [Link]

-

Kolkmann, R., & Leistner, E. (1987). o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity. Zeitschrift für Naturforschung C, 42(11-12), 1207-1214. [Link]

-

Kurosu, M., & Begari, Y. (2009). MenA is a promising drug target for developing novel lead molecules to combat Mycobacterium tuberculosis. Medicinal chemistry, 5(2), 197–207. [Link]

-

Steps and Factors Affecting Enzyme Purification. (2021, October 27). Conduct Science. [Link]

-

Pawar, H. (2023). Role of Enzyme Purification Techniques and Importance. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

-

Structural Biochemistry/Enzyme/Active Site. (n.d.). Wikibooks. Retrieved February 21, 2026, from [Link]

-

What is the easiest way to isolate and purify an enzyme from fungi? (2023, May 13). ResearchGate. [Link]

-

Truong, K., et al. (2013). Crystal Structures of E. coli Native MenH and Two Active Site Mutants. PLoS ONE, 8(4), e61325. [Link]

-

Raj, S. K., et al. (2022). Structure and chemistry of enzymatic active sites that play a role in the switch and conformation mechanism. Advances in protein chemistry and structural biology, 130, 1-28. [Link]

-

Production and Purification of an Active endo-α-1 –> 6-D-mannanase Enzyme. (n.d.). Colorado State University. [Link]

-

Enzyme Active Site and Substrate Specificity. (2022, November 23). Biology LibreTexts. [Link]

-

Structural Biochemistry/Enzyme. (n.d.). Wikibooks. Retrieved February 21, 2026, from [Link]

-

Succinyl-CoA Synthetase (SCS) Activity Assay Kit (E-BC-K906-M). (n.d.). Elabscience. [Link]

-

Menin Inhibitors Have Potential to Become the Next Class of Targeted Therapy in AML. (2022, August 31). OncLive. [Link]

-

Liu, Y., et al. (2020). Identification of six important amino acid residues of MenA from Bacillus subtilis natto for enzyme activity and formation of menaquinone. Enzyme and Microbial Technology, 139, 109583. [Link]

-

Kuo, C. Y., et al. (2023). Succinyl-CoA ligase ADP-forming subunit beta promotes stress granule assembly to regulate redox and drive cancer metastasis. Proceedings of the National Academy of Sciences, 120(23), e2216447120. [Link]

-

Li, X., et al. (2020). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. Molecules, 25(11), 2568. [Link]

-

What is Elemene used for? (2024, June 14). Patsnap Synapse. [Link]

Sources

- 1. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 2. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menE gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. menE O-succinylbenzoic acid-CoA ligase [Bacillus subtilis subsp. subtilis str. 168] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. EC 6.2.1.26 [iubmb.qmul.ac.uk]

- 9. resources.saylor.org [resources.saylor.org]

- 10. Structure and chemistry of enzymatic active sites that play a role in the switch and conformation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pfam is now hosted by InterPro [pfam.xfam.org]

Metabolic Function of OSB-CoA in Mycobacterium tuberculosis

The following technical guide details the metabolic function, enzymatic mechanisms, and experimental interrogation of o-succinylbenzoate-CoA (OSB-CoA) within Mycobacterium tuberculosis (Mtb).

A Technical Guide to the Menaquinone Pathway Core

Executive Summary: The Activated Checkpoint

In Mycobacterium tuberculosis, the electron transport chain (ETC) is a critical survival determinant, particularly during the non-replicating persistence (NRP) phase associated with latent infection. Unlike humans, who utilize ubiquinone, Mtb relies exclusively on menaquinone (Vitamin K2) for electron transport.

o-Succinylbenzoate-CoA (OSB-CoA) serves as the obligate "activated" intermediate in this pathway. It represents a high-energy metabolic node where the inert aromatic precursor o-succinylbenzoate (OSB) is primed for a thermodynamically unfavorable ring-closure reaction.

This guide dissects the MenE-MenB axis —the enzymatic machinery responsible for synthesizing and consuming OSB-CoA. It provides actionable protocols for assaying these enzymes, offering a blueprint for high-throughput screening (HTS) and mechanistic characterization.

Metabolic Architecture: The MenE-MenB Axis

The conversion of chorismate to menaquinone-9 (MK-9) involves a precise sequence of reactions. OSB-CoA sits at the junction between the soluble shikimate-derived precursors and the hydrophobic naphthoquinone ring system.

Pathway Diagram

The following directed graph illustrates the metabolic flux through OSB-CoA, highlighting the critical enzymes MenE and MenB .

Figure 1: The Menaquinone Biosynthesis Pathway focusing on the activation of OSB by MenE and ring closure by MenB.

Mechanistic Deep Dive

Understanding the chemistry of OSB-CoA is prerequisite to designing effective inhibitors. The molecule is unstable in aqueous solution (t1/2 ≈ 15–20 min at pH 8.0), necessitating in situ generation for experimental studies.

Synthesis: The MenE Reaction

Enzyme: o-Succinylbenzoate-CoA Synthetase (MenE) EC Number: 6.2.1.26 Mechanism: Bi-Uni-Uni-Bi Ping-Pong (Acyl-CoA Synthetase family).

-

Adenylation: MenE binds OSB and ATP. The carboxylate of OSB attacks the

-phosphate of ATP, releasing pyrophosphate (PPi) and forming the OSB-AMP intermediate. -

Thioesterification: Coenzyme A (CoA) enters the active site. The thiol group of CoA attacks the carbonyl carbon of the OSB-AMP mixed anhydride.

-

Release: AMP is displaced, and OSB-CoA is released.

Technical Insight: The OSB-AMP intermediate is tightly bound. Inhibitors mimicking this acyl-adenylate structure (e.g., OSB-AMS) are nanomolar potency inhibitors of MenE.

Consumption: The MenB Reaction

Enzyme: 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) EC Number: 4.1.3.36 Mechanism: Intramolecular Claisen (Dieckmann) Condensation.

-

Proton Abstraction: An active site base abstracts a proton from the

-carbon of the succinyl moiety of OSB-CoA. -

Carbanion Formation: This generates a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the thioester carbonyl carbon.

-

Ring Closure: The tetrahedral intermediate is stabilized by an oxyanion hole (formed by backbone amides). Collapse of the intermediate expels the CoA sulfur (conceptually), but in MenB, the CoA remains attached, forming DHNA-CoA .

-

Tautomerization: The product aromatizes to form the stable naphthoquinone ring system.

Figure 2: The catalytic cycle of MenB converting OSB-CoA to DHNA-CoA.

Experimental Protocols

The instability of OSB-CoA requires a coupled enzymatic approach for robust data generation. The following protocols are designed for validation and inhibitor screening.

Protocol A: In Situ Generation of OSB-CoA

Use this workflow to prepare substrate for MenB assays immediately prior to use.

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2.

-

Substrates: 1 mM ATP, 0.5 mM CoA, 1 mM OSB.

-

Enzyme: Purified recombinant Mtb MenE (1 µM final).

Procedure:

-

Combine Buffer, MgCl2, ATP, and OSB in a microcentrifuge tube.

-

Initiate reaction by adding CoA and MenE.

-

Incubate at 37°C for 30 minutes .

-

Validation: Verify conversion by HPLC (C18 column, gradient of 0-100% MeOH in 0.1% TFA). OSB-CoA elutes significantly later than OSB.

-

Note: Use immediately. Do not freeze/thaw.

Protocol B: Continuous Spectrophotometric MenE-MenB Coupled Assay

This self-validating system measures MenB activity by monitoring the formation of the naphthoyl ring system.

Principle:

MenE generates OSB-CoA. MenB converts it to DHNA-CoA.[1][2] The formation of the bicyclic aromatic ring of DHNA-CoA results in a distinct absorbance increase at 392 nm (

Workflow Diagram:

Figure 3: Workflow for the MenE-MenB coupled assay.

Step-by-Step:

-

Prepare Master Mix: In a UV-transparent 96-well plate, add:

-

90 µL Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

100 µM OSB.

-

200 µM ATP.

-

200 µM CoA.

-

-

MenE Pre-incubation: Add purified MenE (50 nM). Incubate for 10–15 minutes to establish a steady-state pool of OSB-CoA.

-

Control: Ensure absorbance at 392 nm is stable (baseline).

-

-

Initiate MenB Reaction: Add purified MenB (50 nM).

-

Data Acquisition: Monitor Absorbance at 392 nm every 30 seconds for 20 minutes.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve.-

Inhibition Calculation: % Inhibition =

.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| OSB-CoA Stability | At pH 8.0, 25°C. Hydrolyzes to OSB + CoA. | |

| MenE | High affinity for aromatic substrate. | |

| MenE | Typical for adenylating enzymes. | |

| MenB | Tight binding of the activated intermediate. | |

| Detection Wavelength | 392 nm | Specific for naphthoyl ring formation. |

Therapeutic Implications

The MenE-MenB node is a high-value target for anti-tubercular drug discovery because:

-

Essentiality: Deletion of menE or menB is lethal to Mtb in culture.

-

Selectivity: Humans lack the menaquinone pathway.[1]

-

Druggability:

-

MenE Inhibitors: OSB-AMS (Sulfamoyl analog of OSB-AMP) is a potent inhibitor (

), validating the acyl-adenylate transition state as a target. -

MenB Inhibitors: CoA adducts of 4-oxo-4-phenylbut-2-enoates mimic the carbanion intermediate and bind with high affinity (

).

-

Recommendation: Drug development campaigns should focus on transition-state mimics that exploit the unique oxyanion hole geometry of MenB or the compact adenylation pocket of MenE.

References

-

Crystal Structure of Mycobacterium tuberculosis MenB, a Key Enzyme in Vitamin K2 Biosynthesis. Source: Journal of Biological Chemistry (2003) URL:[Link]

-

CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway. Source: ACS Medicinal Chemistry Letters (2011) URL:[Link]

-

Stable Analogues of OSB-AMP: Potent Inhibitors of MenE, the o-Succinylbenzoate-CoA Synthetase from Bacterial Menaquinone Biosynthesis. Source: ChemBioChem (2011) URL:[Link]

-

MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis. Source: Current Medicinal Chemistry (2018) URL:[Link]

-

Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Source: Molecular Microbiology (2010) URL:[Link]

Sources

2-succinylbenzoyl-CoA formation thermodynamics

An In-depth Technical Guide to the Thermodynamics of 2-Succinylbenzoyl-CoA Formation

Executive Summary

The formation of 2-succinylbenzoyl-CoA is a thermodynamically critical step in the biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in numerous bacterial species. This reaction, catalyzed by 2-succinylbenzoyl-CoA synthetase (MenE), represents a key metabolic chokepoint and has been identified as a promising target for novel antimicrobial drug development. Understanding the thermodynamic landscape of this reaction—specifically its Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is paramount for elucidating pathway flux, predicting metabolic outcomes, and designing potent enzymatic inhibitors. This guide provides a comprehensive overview of the bioenergetic context of 2-succinylbenzoyl-CoA formation, delves into the core thermodynamic principles governing the reaction, and presents a detailed, field-proven experimental protocol for the direct measurement of these parameters using Isothermal Titration Calorimetry (ITC).

Part 1: The Bioenergetic Context of 2-Succinylbenzoyl-CoA

The synthesis of 2-succinylbenzoyl-CoA is an integral part of the menaquinone (MK) biosynthetic pathway, which is initiated from the shikimate pathway intermediate, chorismate.[1][2] Menaquinone is a lipid-soluble quinone that functions as a crucial electron carrier in the respiratory chains of most anaerobic bacteria and some facultative anaerobes, enabling them to generate energy for survival.[3][4] The enzyme responsible for the formation of 2-succinylbenzoyl-CoA is o-succinylbenzoate—CoA ligase (EC 6.2.1.26), commonly known as MenE.[3][5]

The MenE-catalyzed reaction is the fifth step in the canonical menaquinone pathway and involves the ATP-dependent ligation of o-succinylbenzoate (OSB) and coenzyme A (CoA).[3][6] This reaction activates the OSB substrate by forming a high-energy thioester bond, priming it for the subsequent intramolecular cyclization and aromatization steps that form the characteristic naphthoquinone ring of menaquinone.[7] Given its essential role, the MenE enzyme is a validated target for the development of new antibiotics.[6]

Menaquinone Biosynthesis Pathway

The pathway illustrates the conversion of chorismate to the menaquinone precursor, 1,4-dihydroxy-2-naphthoate, highlighting the central position of the MenE-catalyzed reaction.

Caption: The cytosolic segment of the menaquinone biosynthesis pathway.

Part 2: Core Thermodynamic Principles of the Reaction

The formation of 2-succinylbenzoyl-CoA is an endergonic process that is made thermodynamically favorable by coupling it to the highly exergonic hydrolysis of ATP. The balanced chemical reaction is as follows:

2-succinylbenzoate + CoA + ATP ⇌ 2-succinylbenzoyl-CoA + AMP + Diphosphate (PPi) [5]

The key thermodynamic parameters that define this equilibrium are:

-

Gibbs Free Energy Change (ΔG): This value indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous (exergonic) reaction that can proceed without energy input, while a positive ΔG indicates a non-spontaneous (endergonic) reaction requiring energy. The overall ΔG for the MenE reaction is expected to be negative, driven by ATP hydrolysis.

-

Enthalpy Change (ΔH): This parameter represents the heat absorbed or released during the reaction at constant pressure. A negative ΔH (exothermic) means heat is released, while a positive ΔH (endothermic) means heat is absorbed.[8]

-

Entropy Change (ΔS): This value measures the change in disorder or randomness of the system. An increase in the number of molecules, as seen in the products of this reaction (3 molecules from 3), often contributes to a positive entropy change.[8]

These parameters are related by the fundamental Gibbs-Helmholtz equation: ΔG = ΔH - TΔS , where T is the absolute temperature in Kelvin.

Quantitative Thermodynamic Data

Direct experimental measurement of the complete thermodynamic profile (ΔG, ΔH, and ΔS) for the MenE-catalyzed reaction is not extensively documented in publicly available literature. However, we can leverage computational estimations and data from analogous reactions to build a predictive framework.

The eQuilibrator database provides an estimated standard transformed Gibbs free energy of formation (ΔfG'°) for the product, 2-succinylbenzoyl-CoA, which can be used in broader metabolic models. For context, we can compare this reaction to the well-characterized succinyl-CoA synthetase reaction from the citric acid cycle, which also forms a high-energy thioester bond coupled to nucleotide triphosphate hydrolysis.[9]

| Parameter | 2-Succinylbenzoyl-CoA Formation (MenE) | Succinyl-CoA Formation (SCS) | Commentary |

| Reaction | OSB + CoA + ATP ⇌ OSB-CoA + AMP + PPi | Succinate + CoA + ATP ⇌ Succinyl-CoA + ADP + Pi | Both reactions form a thioester bond coupled to ATP hydrolysis, but the MenE reaction involves hydrolysis to AMP and PPi, which is typically more exergonic. |

| ΔfG'° (Product) | -1836.6 ± 17.7 kJ/mol (Estimated) | -471.06 kJ/mol (for Succinyl-CoA)[10] | The estimated formation energy for OSB-CoA is provided for reference. |

| ΔG (Reaction) | Not Experimentally Determined | -0.49 ± 0.32 kcal/mol (-2.05 kJ/mol)[9] | The SCS reaction is near equilibrium. The MenE reaction, driven by pyrophosphate hydrolysis, is expected to be significantly more exergonic and effectively irreversible. |

| ΔH (Reaction) | Not Experimentally Determined | - | Can be directly measured via Isothermal Titration Calorimetry (ITC). |

| ΔS (Reaction) | Not Experimentally Determined | - | Can be calculated from ΔG and ΔH once measured. |

Note: The ΔG for the Succinyl-CoA Synthetase (SCS) reaction shown is for the ADP-forming version. The hydrolysis of ATP to AMP and PPi in the MenE reaction releases significantly more energy than hydrolysis to ADP and Pi, primarily due to the subsequent rapid hydrolysis of pyrophosphate (PPi) by pyrophosphatases, making the overall reaction strongly exergonic and essentially irreversible under cellular conditions.

Part 3: Experimental Determination of Thermodynamic Parameters via ITC

Isothermal Titration Calorimetry (ITC) is a powerful and universal technique for the precise determination of thermodynamic parameters of biochemical reactions.[11][12] It directly measures the heat change (ΔH) associated with a reaction in real-time, providing a direct route to the complete thermodynamic profile without the need for labels or secondary coupled assays.[12]

Causality Behind Experimental Choices

The choice of ITC as the primary analytical tool is deliberate. Unlike spectroscopic assays that rely on specific chromophores, ITC is universally applicable to any reaction that has a non-zero enthalpy change.[11] This allows for the direct measurement of the reaction's heat flow, which is directly proportional to the reaction rate. By employing a multiple-injection method, one can generate a complete Michaelis-Menten curve and determine the total enthalpy change (ΔHapp) in a single set of experiments.[13][14] This provides a robust, self-validating system for acquiring high-fidelity thermodynamic data.

Detailed Step-by-Step ITC Protocol

This protocol outlines the Multiple Injection Method (MIM) for determining the kinetic and thermodynamic parameters of 2-succinylbenzoyl-CoA synthetase.[14]

1. Reagent Preparation & Quantification:

- Enzyme: Express and purify recombinant MenE enzyme to >95% homogeneity. Dialyze the final enzyme preparation extensively against the chosen reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5) to minimize buffer mismatch heats. Accurately determine the concentration of active enzyme sites.[15]

- Substrates: Synthesize or procure high-purity o-succinylbenzoate (OSB), Coenzyme A (CoA), and Adenosine Triphosphate (ATP). Prepare a concentrated stock solution of all three substrates in the exact same buffer used for the final enzyme dialysis. Accurate concentration determination is critical.[15]

- Buffer: Prepare a large batch of the reaction buffer to be used for all dilutions and dialysis steps to ensure perfect matching.

2. ITC Experiment 1: Determination of Reaction Rate (dQ/dt):

- Objective: To measure the rate of heat production as a function of substrate concentration.

- Instrument Setup: Set the instrument temperature to the desired physiological value (e.g., 25°C or 37°C). Set the stirring speed to an appropriate level (e.g., 750 rpm).

- Sample Loading:

- Cell (200 µL): Load the ITC cell with a low concentration of MenE (e.g., 50-200 nM) in the reaction buffer.

- Syringe (40 µL): Load the injection syringe with a high, saturating concentration of the three substrates (OSB, CoA, ATP) prepared in the matched buffer. The substrate concentrations should be at least 10-20 times the expected KM values.[14]

- Titration:

- Perform an initial 0.4 µL injection to test for large dilution heats, then discard this data point.

- Perform a series of 1.5-2.0 µL injections spaced 180-240 seconds apart. This allows the reaction rate to reach a steady state after each injection before the next is made.[14]

- Data Analysis: The raw data will show peaks of heat flow (power, µcal/sec or µJ/sec) after each injection. The height of each peak represents the steady-state reaction rate (v or dQ/dt) at a given substrate concentration. Plot these rates against the total substrate concentration in the cell to generate a Michaelis-Menten curve and determine Vmax.

3. ITC Experiment 2: Determination of Total Enthalpy (ΔHapp):

- Objective: To measure the total heat released upon the complete conversion of a known amount of substrate to product.

- Instrument Setup: Same as Experiment 1.

- Sample Loading:

- Cell (200 µL): Load the ITC cell with a high concentration of MenE (e.g., 5-10 µM) to ensure rapid and complete substrate turnover.

- Syringe (40 µL): Load the syringe with a low, limiting concentration of one substrate (e.g., OSB), while the other two (CoA, ATP) remain in excess in the cell. The limiting substrate concentration should be well below its KM.[14]

- Titration: Perform a single, large injection (e.g., 10-15 µL) of the limiting substrate into the cell containing the enzyme.

- Data Analysis: Integrate the area under the resulting heat flow peak. This total heat (Q) corresponds to the complete conversion of the injected substrate. The apparent molar enthalpy (ΔHapp) is calculated as Q divided by the number of moles of the limiting substrate injected.[16]

4. Calculation of Thermodynamic Parameters:

- Enthalpy (ΔH): The value obtained from Experiment 2 is the direct measurement of the reaction enthalpy.

- Gibbs Free Energy (ΔG): First, determine the apparent equilibrium constant (K'eq). This can be challenging to measure directly for a highly favorable reaction. Alternatively, if kinetic parameters (kcat and KM) are determined from Experiment 1, the Haldane relationship can be used if the reverse reaction kinetics are also measured.[17] More practically, ΔG can be calculated if ΔH and ΔS are known.

- Entropy (ΔS): Once ΔG and ΔH are determined, the entropy can be calculated using the Gibbs-Helmholtz equation: ΔS = (ΔH - ΔG) / T .

ITC Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic parameters using ITC.

Part 4: Interpretation and Significance

A comprehensive thermodynamic profile of the MenE-catalyzed reaction provides critical insights for both basic science and drug development.

-

Metabolic Control: The strongly exergonic nature of the reaction, driven by ATP hydrolysis to AMP and PPi, renders this step practically irreversible. This establishes a key unidirectional control point that pulls carbon flux from the shikimate pathway into menaquinone synthesis, ensuring a robust supply of this essential cofactor.

-

Drug Development: For drug development professionals, the enthalpy (ΔH) of the reaction is particularly valuable. It provides a baseline for characterizing the binding thermodynamics of potential inhibitors. By measuring the binding enthalpy of a drug candidate, one can dissect its binding mechanism (i.e., whether it is enthalpy-driven or entropy-driven), which is crucial information for structure-activity relationship (SAR) studies and lead optimization. An inhibitor that favorably alters the thermodynamics of the transition state will be more effective.

Conclusion

The formation of 2-succinylbenzoyl-CoA is a bioenergetically significant and tightly regulated reaction essential for bacterial survival. While direct experimental thermodynamic data remains a gap in the literature, this guide has outlined the theoretical principles and provided a robust, authoritative protocol for its determination using Isothermal Titration Calorimetry. The acquisition of these fundamental parameters (ΔG, ΔH, ΔS) is not merely an academic exercise; it is a critical step in understanding the control of metabolic pathways and provides an indispensable quantitative foundation for the rational design of novel antibiotics targeting the menaquinone biosynthesis pathway.

References

-

Zhang, Y., et al. (2008). Bacillus anthracis o-Succinylbenzoyl-CoA Synthetase: Reaction Kinetics and a Novel Inhibitor Mimicking Its Reaction Intermediate. Biochemistry, 47(49), 12998–13008. [Link]

-

Ghai, V., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 584617. [Link]

-

Landry, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

-

Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare Website. [Link]

-

Barberis, M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14661–14668. [Link]

-

M-CSA. (n.d.). o-Succinylbenzoate synthase. Mechanism and Catalytic Site Atlas. [Link]

-

NIST. (2010). Thermodynamics of Enzyme-catalyzed Reactions. National Institute of Standards and Technology. [Link]

-

Wikipedia. (n.d.). o-Succinylbenzoate—CoA ligase. Wikipedia. [Link]

-

Khan, K., & Farooq, M. (2025). Kinetic and Thermodynamic Analysis of Enzyme-Catalyzed Reactions in Biochemical Systems. ResearchGate. [Link]

-

IUBMB. (n.d.). EC 6.2.1.26. Nomenclature Committee of the International Union of Biochemistry and Molecular Biology. [Link]

-

Alberty, R. A. (2007). Thermodynamics of Enzyme-Catalysed Reactions. Beilstein-Institut. [Link]

-

Peterson, M. E., et al. (2004). The dependence of enzyme activity on temperature: determination and validation of parameters. Research Commons. [Link]

-

UniProt. (n.d.). menE - 2-succinylbenzoate--CoA ligase - Bacillus subtilis (strain 168). UniProtKB. [Link]

-

TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). TA Instruments Website. [Link]

-

UniProt. (n.d.). AAE14 - 2-succinylbenzoate--CoA ligase, chloroplastic/peroxisomal - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). PMC. [Link]

-

Catalyst University. (2014). Biochemistry | Succinyl-S-CoA Synthetase Mechanism. YouTube. [Link]

-

eQuilibrator. (n.d.). 2-Succinylbenzoyl-CoA. eQuilibrator - Weizmann Institute of Science. [Link]

-

ModelSEED. (n.d.). Reaction rxn28991. ModelSEED - University of Chicago/Argonne National Laboratory. [Link]

-

Lambeth, D. O., et al. (2014). Identification of the kinetic mechanism of succinyl-CoA synthetase. PMC. [Link]

-

Rhea. (n.d.). Reaction RHEA:16505. Rhea - Swiss Institute of Bioinformatics. [Link]

-

KEGG. (n.d.). Ubiquinone and other terpenoid-quinone biosynthesis. KEGG PATHWAY. [Link]

-

Chen, M., et al. (2020). The biosynthesis pathways of menaquinone in isoforms from Bacillus subtilis, Saccharomyces cerevisiae and S. coelicolor. ResearchGate. [Link]

-

Li, X., et al. (2019). Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis. PMC. [Link]

-

Lambeth, D. O., et al. (2014). Identification of the kinetic mechanism of Succinyl-CoA Synthetase. ResearchGate. [Link]

-

Krieger, A., et al. (2019). The Gibbs free energy profile obtained for pro(R) pathway with two variants. ResearchGate. [Link]

-

Heide, L., et al. (1982). Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis. Journal of Biological Chemistry, 257(13), 7396-400. [Link]

Sources

- 1. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 4. KEGG PATHWAY: map00130 [kegg.jp]

- 5. EC 6.2.1.26 [iubmb.qmul.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ModelSEED [modelseed.org]

- 10. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 14. tainstruments.com [tainstruments.com]

- 15. biocompare.com [biocompare.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. beilstein-institut.de [beilstein-institut.de]

difference between succinyl-CoA and 2-succinylbenzoyl-CoA

An In-depth Technical Guide: Succinyl-CoA and 2-Succinylbenzoyl-CoA: A Structural Nuance Dictating Vastly Different Metabolic Fates

Introduction

In the intricate web of cellular metabolism, the thioester bond of Coenzyme A (CoA) activates carboxylic acids for a vast array of biochemical transformations. Among the myriad acyl-CoA species, succinyl-CoA stands as a central hub, intersecting multiple core metabolic pathways. Its structural cousin, 2-succinylbenzoyl-CoA, while bearing a similar succinyl group, is confined to a highly specialized biosynthetic route. This guide, prepared from the perspective of a Senior Application Scientist, delves into the fundamental differences between these two molecules. We will explore how a single aromatic addition—the benzoyl group—radically redirects the molecule's function from a universal metabolic intermediate to a dedicated precursor in a pathway critical for bacterial survival, thereby opening avenues for targeted drug development.

Part 1: Core Molecular Properties and Biosynthetic Origins

A molecule's function is inextricably linked to its structure and origin. Here, we dissect the identities of succinyl-CoA and 2-succinylbenzoyl-CoA.

Succinyl-CoA: A Linchpin of Central Metabolism

Succinyl-CoA is a thioester formed between succinic acid and Coenzyme A.[1][2] It is a pivotal intermediate in the metabolic network of nearly all living organisms.

-

Biosynthesis : Succinyl-CoA is generated through several key pathways:

-

Krebs Cycle (TCA Cycle) : The primary source in aerobic organisms is the oxidative decarboxylation of α-ketoglutarate, a reaction catalyzed by the α-ketoglutarate dehydrogenase complex.[1][3][4][5]

-

Odd-Chain Fatty Acid Oxidation : The catabolism of fatty acids with an odd number of carbons results in propionyl-CoA, which is subsequently converted to succinyl-CoA via methylmalonyl-CoA.[1] This conversion requires a vitamin B12-dependent enzyme, methylmalonyl-CoA mutase.[1][6]

-

Amino Acid Catabolism : The carbon skeletons of several amino acids, including isoleucine, valine, and methionine, are degraded to propionyl-CoA, which then enters the same pathway to form succinyl-CoA.[7]

-

-

Core Metabolic Functions :

-

Energy Metabolism : As an intermediate in the Krebs cycle, its conversion to succinate by succinyl-CoA synthetase is coupled to substrate-level phosphorylation, generating GTP or ATP.[8][9][10]

-

Heme Biosynthesis : Succinyl-CoA is a direct precursor for porphyrin synthesis. It condenses with glycine in a reaction catalyzed by ALA synthase to form δ-aminolevulinic acid (dALA), the committed step in the synthesis of heme, a critical component of hemoglobin and cytochromes.[1][7][11][12]

-

Ketone Body Metabolism : In extrahepatic tissues, succinyl-CoA is crucial for the utilization of ketone bodies as an energy source during periods of fasting or starvation.[7]

-

Post-Translational Modification : The succinyl group can be transferred to lysine residues on proteins, a modification known as succinylation. This process, which can occur non-enzymatically, alters protein function and is responsive to metabolic conditions.[7][13]

-

2-Succinylbenzoyl-CoA: A Specialized Precursor

2-Succinylbenzoyl-CoA, also known as o-succinylbenzoyl-coenzyme A (OSB-CoA), is a more complex molecule where the succinyl group is attached to a benzoyl ring, which is then linked to Coenzyme A. This structural addition confines it to a single, albeit vital, metabolic pathway.[14][15][16]

-

Biosynthesis : OSB-CoA is synthesized in a two-step process within the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for many bacteria but absent in humans.[17][18]

-

Chorismate, from the shikimate pathway, is converted through several steps to o-succinylbenzoate (OSB).[19][20]

-

The enzyme o-succinylbenzoate-CoA ligase, encoded by the menE gene, then activates OSB by ligating it to Coenzyme A. This reaction requires ATP and results in the formation of OSB-CoA, AMP, and diphosphate.[19][21][22][23]

-

-

Core Metabolic Function :

-

Menaquinone (Vitamin K2) Synthesis : OSB-CoA serves as the exclusive substrate for the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (DHNA-CoA synthase), encoded by the menB gene.[19] This enzyme catalyzes an intramolecular Claisen condensation to form the bicyclic ring structure of 1,4-dihydroxy-2-naphthoyl-CoA, a direct precursor to the naphthoquinone ring of Vitamin K2.[14][15][19] Vitamin K2 is a critical electron carrier in the respiratory chains of most Gram-positive and anaerobically respiring Gram-negative bacteria.[17][19]

-

Comparative Summary

The fundamental distinctions between these two acyl-CoA molecules are summarized below. The choice of which molecule to study dictates the entire experimental approach, from the biological system of interest to the analytical methods employed.

| Feature | Succinyl-CoA | 2-Succinylbenzoyl-CoA (OSB-CoA) |

| Molar Mass | 867.6 g/mol [1][2][7] | ~1031.8 g/mol |

| Core Structure | Succinic acid thioesterified to Coenzyme A | o-Succinylbenzoic acid thioesterified to Coenzyme A |

| Primary Pathway | Krebs (TCA) Cycle[1][3][5] | Menaquinone (Vitamin K2) Biosynthesis[17][18][19] |

| Key Biosynthetic Enzyme | α-Ketoglutarate Dehydrogenase | o-Succinylbenzoate-CoA Ligase (MenE)[21] |

| Key Catabolic Enzyme | Succinyl-CoA Synthetase[8] | 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)[19] |

| Biological Kingdom | Ubiquitous (Eukaryotes, Prokaryotes, Archaea) | Primarily Prokaryotes[17] |

| Primary Function | Central Metabolism, Heme Synthesis, PTM[7][11] | Vitamin K2 Precursor[14][15] |

Part 2: Divergent Metabolic Fates: A Mechanistic Deep Dive

The structural difference—the presence or absence of a benzoyl moiety—channels these molecules down entirely separate metabolic highways. Understanding these pathways is critical for contextualizing experimental results and for identifying potential points of therapeutic intervention.

Succinyl-CoA: The Hub of Central Metabolism

Succinyl-CoA's position in the mitochondrial matrix makes it a critical node for distributing carbon flux. Its fate is determined by the cell's immediate energetic and biosynthetic needs.

-

Krebs Cycle Progression : The most common fate is its conversion to succinate by succinyl-CoA synthetase (SCS).[8] This is the only step in the cycle that generates a high-energy phosphate bond at the substrate level (GTP or ATP), directly contributing to the cell's energy pool.[8][9] The reaction is reversible, allowing for the synthesis of succinyl-CoA from succinate when required.[6][8]

-

Porphyrin Synthesis : When biosynthetic needs are high, succinyl-CoA is exported from the Krebs cycle to serve as a building block for heme. The condensation with glycine is the rate-limiting step of this pathway, tightly regulating the production of essential hemoproteins.[7]

-

Protein Succinylation : The high reactivity of the thioester bond allows succinyl-CoA to non-enzymatically modify lysine residues, especially in the alkaline environment of the mitochondria.[13] This link between a core metabolic intermediate and the regulation of protein function is a key area of research in metabolic signaling.

2-Succinylbenzoyl-CoA: A Specialized Role in Bacterial Survival

The menaquinone pathway is a linear, multi-step process where OSB-CoA acts as a critical intermediate, facilitating the formation of the characteristic naphthoquinone ring.

-

Activation by MenE : The enzyme o-succinylbenzoate-CoA ligase (MenE) is the gatekeeper for this stage of the pathway.[21] It specifically recognizes OSB and, using the energy from ATP hydrolysis, attaches Coenzyme A. This activation is essential, as the thioester bond provides the necessary chemical energy to drive the subsequent ring-forming cyclization reaction.[19]

-

Cyclization by MenB : The activated OSB-CoA is then handed off to DHNA-CoA synthase (MenB). This enzyme catalyzes a Dieckmann-like condensation, an intramolecular reaction where the carbanion generated alpha to the thioester attacks the ketone of the succinyl group, forming the six-membered aromatic ring and creating the naphthalenoid skeleton.[19]

-

Antibiotic Target : Because the menaquinone pathway is essential for many pathogenic bacteria (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) and is absent in humans, the enzymes within it, particularly MenE and MenB, are highly attractive targets for the development of novel antibiotics.[17][21] Inhibiting the formation or conversion of OSB-CoA effectively shuts down the electron transport chain, leading to bacterial cell death.[19]

Part 3: Experimental Methodologies and Protocols

The analysis of acyl-CoA esters is challenging due to their low abundance and inherent instability.[24] A robust analytical strategy is paramount for generating reliable and reproducible data. The protocols described here are designed as self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

Rationale for Analytical Choices

Studying succinyl-CoA typically involves mammalian or yeast models, where it is a relatively abundant short-chain acyl-CoA. In contrast, studying OSB-CoA requires bacterial cultures capable of menaquinone synthesis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both, offering the sensitivity and specificity required to measure these molecules in complex biological extracts.[24][25][26][27]

Protocol: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a validated workflow for the extraction and relative quantification of succinyl-CoA and other short-chain acyl-CoAs from biological samples.

-

Metabolic Quenching & Sample Collection (Critical Step) :

-

Causality: To prevent rapid enzymatic turnover of acyl-CoAs, metabolism must be instantly halted.

-

Procedure: For cell cultures, rapidly aspirate media and add ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1).[25] For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon excision.[28]

-

-

Homogenization and Extraction :

-

Procedure: Homogenize the quenched cells or powdered frozen tissue in the cold extraction solvent. Include a known quantity of a structural analog internal standard (e.g., heptadecanoyl-CoA) that is not naturally present in the sample.[29]

-

Self-Validation: The internal standard corrects for variations in extraction efficiency and instrument response, which is crucial for accurate relative quantification.

-

-

Clarification and Preparation :

-

Procedure: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[30] Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Causality: Removing the solvent concentrates the analytes and allows for reconstitution in a solvent compatible with the LC-MS system.

-

-

Reconstitution and Analysis :

-

Procedure: Reconstitute the dried extract in a suitable aqueous/organic buffer (e.g., 50% methanol/50% 50 mM ammonium acetate).[31] Analyze using a reverse-phase C18 column with a gradient elution from an aqueous buffer to an organic solvent like acetonitrile.[28]

-

Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[24][26] Specific precursor-to-product ion transitions for each acyl-CoA and the internal standard must be established.

-

Protocol: In Vitro Enzymatic Synthesis of 2-Succinylbenzoyl-CoA

As OSB-CoA is not commercially available, in vitro synthesis is often required for use as an analytical standard or for downstream enzymatic assays.[14][32]

-

Recombinant Enzyme Expression :

-

Procedure: Express the menE gene (encoding OSB-CoA ligase) from a suitable bacterium (e.g., E. coli) in a host expression system. A His-tag is recommended for simplified purification.[32]

-

Causality: Using a purified, recombinant enzyme ensures that no side reactions occur.

-

-

Enzymatic Reaction Setup :

-

Reaction Monitoring and Purification :

-

Procedure: Monitor the reaction progress by taking time points and analyzing them via HPLC-UV (monitoring at 260 nm for the adenine base of CoA).[28]

-

Purification: Once the reaction reaches completion, the product can be purified from the reaction mixture using solid-phase extraction (SPE) on a C18 cartridge.[28][32] The product, OSB-CoA, will be retained and can be eluted with a higher percentage of organic solvent.

-

Experimental Workflow for Acyl-CoA Profiling

The logical flow from sample to result is critical for a successful experiment.

Conclusion